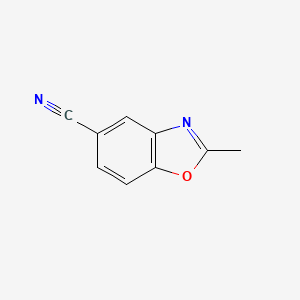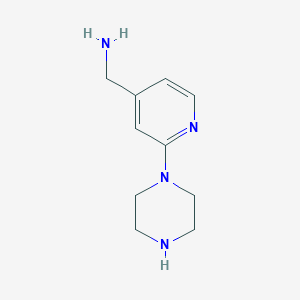
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide
Übersicht
Beschreibung
Hydrazides are a class of organic compounds with the formula R−NR1−NR2R3 where R is acyl . They are derivatives of carboxylic acids, typically prepared by the reaction of esters with hydrazine . They possess a wide spectrum of bioactivity, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties .
Synthesis Analysis
Hydrazides are typically prepared by the reaction of esters with hydrazine . The reaction of cyanoacetic acid hydrazide with various reactants can lead to the synthesis of a variety of polyfunctional heterocyclic compounds .Molecular Structure Analysis
The molecular structure of hydrazides involves a hydrazine component. Hydrazines and their derivatives constitute an important class of compounds that has found wide utility in organic synthesis .Chemical Reactions Analysis
Hydrazides can undergo various chemical reactions. For instance, they can react with aliphatic aldehydes to provide excellent yields of hydroacylation products . Unprotected peptide hydrazides may be converted to peptide thioesters by combination of nitrite oxidation and thiolysis .Wirkmechanismus
Target of Action
Hydrazide compounds are known to exhibit diverse biological activities, including anti-mycobacterial, -bacterial, -fungal, and -viral activities .
Mode of Action
Hydrazide compounds are known to form hydrazone anions, which have a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . This unique structure may contribute to their interaction with biological targets.
Biochemical Pathways
It is known that hydrazide compounds can interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Hydrazide compounds are known for their relatively higher metabolic stability towards proteases than amides and their tunable, labile nature in acidic ph .
Result of Action
Hydrazide compounds are known to exhibit diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The crowded tert-butyl group in the compound is known for its unique reactivity pattern, which may be influenced by environmental factors .
Zukünftige Richtungen
The discovery and synthesis of new potent and less toxic anti-tubercular compounds is critical, especially considering the increasing incidence of multidrug-resistant strains of Mycobacterium tuberculosis . Hydrazide-hydrazone- and thiadiazole-containing derivatives that inhibit InhA activity, resulting in antimycobacterial effects, have been recently described . These compounds could potentially be used to treat both drug-susceptible and drug-resistant TB disease .
Biochemische Analyse
Biochemical Properties
®-1-Boc-piperidine-3-carboxylic acid hydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones and other derivatives. The hydrazide group in this compound is highly reactive and can form stable bonds with carbonyl groups, making it useful in the synthesis of heterocyclic compounds and other complex molecules. This compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it has been shown to interact with monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of ®-1-Boc-piperidine-3-carboxylic acid hydrazide on cellular processes are diverse and depend on the specific cell type and context. In cancer cell lines, for example, derivatives of hydrazide compounds have been shown to induce apoptosis and inhibit cell proliferation . This compound can influence cell signaling pathways, such as those involved in apoptosis and cell cycle regulation, by modulating the activity of key enzymes and proteins. Additionally, ®-1-Boc-piperidine-3-carboxylic acid hydrazide can affect gene expression and cellular metabolism, leading to changes in the production of various metabolites and the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, ®-1-Boc-piperidine-3-carboxylic acid hydrazide exerts its effects through several mechanisms. One primary mechanism involves the formation of hydrazone derivatives, which can interact with various biomolecules, including enzymes and receptors . These interactions often result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, the compound can inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters and altering neurotransmitter levels in the brain . Additionally, ®-1-Boc-piperidine-3-carboxylic acid hydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of ®-1-Boc-piperidine-3-carboxylic acid hydrazide over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products can have different biochemical activities, which may influence the outcomes of experiments. Long-term studies in vitro and in vivo have indicated that ®-1-Boc-piperidine-3-carboxylic acid hydrazide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of ®-1-Boc-piperidine-3-carboxylic acid hydrazide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes In animal studies, high doses of ®-1-Boc-piperidine-3-carboxylic acid hydrazide have been associated with toxic effects, including liver and kidney damage These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the accumulation of toxic metabolites
Metabolic Pathways
®-1-Boc-piperidine-3-carboxylic acid hydrazide is involved in several metabolic pathways, primarily through its interactions with enzymes involved in the metabolism of amino acids and neurotransmitters . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of various metabolites. For example, its interaction with monoamine oxidase can alter the levels of neurotransmitters such as dopamine and serotonin, which are critical for brain function . Additionally, ®-1-Boc-piperidine-3-carboxylic acid hydrazide can affect the synthesis and degradation of other biomolecules, contributing to its diverse biochemical effects.
Transport and Distribution
The transport and distribution of ®-1-Boc-piperidine-3-carboxylic acid hydrazide within cells and tissues are influenced by its chemical properties and interactions with transport proteins . The compound can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, ®-1-Boc-piperidine-3-carboxylic acid hydrazide can accumulate in various cellular compartments, including the cytoplasm and organelles. Its distribution within tissues is also influenced by factors such as blood flow and tissue permeability, which can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of ®-1-Boc-piperidine-3-carboxylic acid hydrazide is critical for its biochemical activity. The compound can localize to specific cellular compartments, such as the mitochondria, where it can interact with enzymes involved in energy metabolism . Additionally, ®-1-Boc-piperidine-3-carboxylic acid hydrazide can be targeted to the nucleus, where it may influence gene expression by interacting with transcription factors and other regulatory proteins . The subcellular localization of this compound is often determined by targeting signals and post-translational modifications, which direct it to specific compartments and influence its activity and function.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYYYLRDBQJTK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



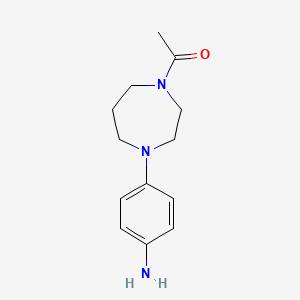

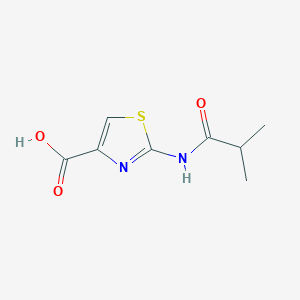

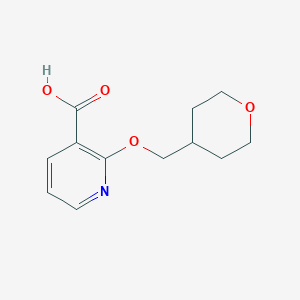
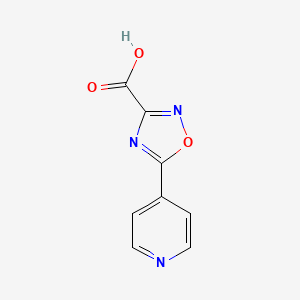

![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)
